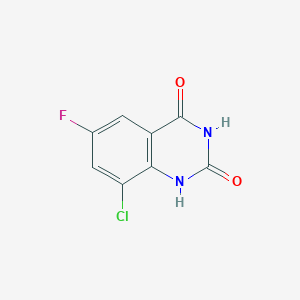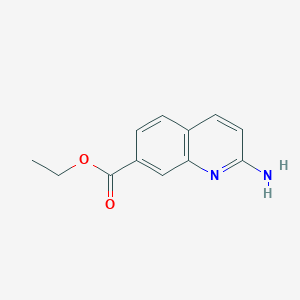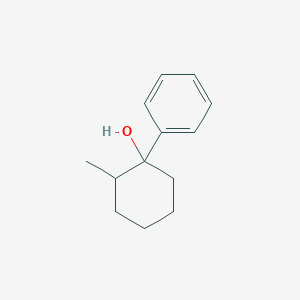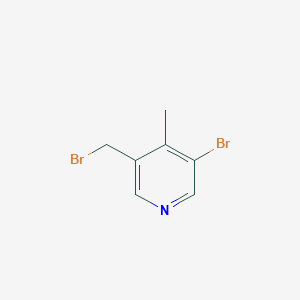
5-Boronoisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Boronoisoquinoline-3-carboxylic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to an isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boronoisoquinoline-3-carboxylic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Another method involves the use of Grignard reagents followed by carboxylation to form the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Boronoisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Boronoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Boronoisoquinoline-3-carboxylic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-3-carboxylic acid: This compound shares the isoquinoline ring system but lacks the boronic acid group.
Pinacol boronic esters: These compounds are also boronic acids but have different structural features and reactivity.
Uniqueness: 5-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of both the boronic acid group and the isoquinoline ring system. This combination of functional groups provides it with distinct reactivity and makes it a valuable building block in organic synthesis and other applications .
Eigenschaften
Molekularformel |
C10H8BNO4 |
|---|---|
Molekulargewicht |
216.99 g/mol |
IUPAC-Name |
5-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-7-6(5-12-9)2-1-3-8(7)11(15)16/h1-5,15-16H,(H,13,14) |
InChI-Schlüssel |
AAXGQLADVAGFAB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
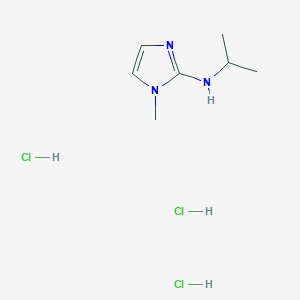

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)


